Profadol vs. Morphine: Quantified Analgesic Potency Differential in Human Cancer Pain
In a double-blind crossover clinical trial directly comparing intramuscular Profadol and morphine in patients with chronic cancer pain, Profadol exhibited a potency of approximately one-fourth (25%) that of morphine. The study found the time-effect curves of the two drugs to be similar, indicating comparable onset and duration profiles despite the substantial difference in required dosage [1].
| Evidence Dimension | Relative analgesic potency (weight-adjusted) |
|---|---|
| Target Compound Data | Analgesic potency (Profadol) = 1 (baseline for ratio) |
| Comparator Or Baseline | Analgesic potency (Morphine) = 4 (relative to Profadol) |
| Quantified Difference | Profadol is approximately 75% less potent than morphine on a milligram-equivalent basis. |
| Conditions | Double-blind crossover study; graded single intramuscular doses; patients with chronic pain due to cancer. |
Why This Matters
This quantified potency differential directly informs dose selection in experimental protocols and explains why Profadol cannot be substituted for morphine at equivalent milligram doses without risking underdosing or overdosing.
- [1] Beaver WT, Wallenstein SL, Houde RW, Rogers A. A comparison of the analgesic effects of profadol and morphine in patients with cancer. Clin Pharmacol Ther. 1969;10(3):314-319. View Source
